molecular formula C8H9BrN2O B2724192 Ethyl 4-bromopyridine-3-carboximidate CAS No. 1379361-90-6

Ethyl 4-bromopyridine-3-carboximidate

Cat. No.: B2724192
CAS No.: 1379361-90-6
M. Wt: 229.077
InChI Key: WPYWFOHOSKGJRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-bromopyridine-3-carboximidate is a type of carboximidate, which are organic compounds that can be thought of as esters formed between an imidic acid (R-C(=NR’)OH) and an alcohol, with the general formula R-C(=NR’)OR" . They are also known as imino ethers .


Synthesis Analysis

Carboximidates, including this compound, are generally formed by the Pinner reaction. This process proceeds via the acid-catalyzed attack of nitriles by alcohols . Imidates produced in this manner are formed as their hydrochloride salts, sometimes referred to as Pinner salts .


Chemical Reactions Analysis

Carboximidates are good electrophiles and undergo a range of addition reactions; with aliphatic imidates generally reacting faster than aromatic imidates . They can be hydrolyzed to give esters and by an analogous process react with amines (including ammonia) to form amidines .

Safety and Hazards

While the specific safety data sheet for Ethyl 4-bromopyridine-3-carboximidate is not available, it’s important to handle all chemicals with care. General precautions include avoiding ingestion, inhalation, and contact with skin or eyes .

Properties

IUPAC Name

ethyl 4-bromopyridine-3-carboximidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c1-2-12-8(10)6-5-11-4-3-7(6)9/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPYWFOHOSKGJRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=N)C1=C(C=CN=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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